molecular formula C16H20N2 B3093761 1,2-Di-p-tolylethylenediamine CAS No. 124842-96-2

1,2-Di-p-tolylethylenediamine

Cat. No.: B3093761
CAS No.: 124842-96-2
M. Wt: 240.34 g/mol
InChI Key: UQUZLWQGLCLOBD-UHFFFAOYSA-N
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Description

1,2-Di-p-tolylethylenediamine is an organic compound with the molecular formula C16H20N2. It is also known by its IUPAC name, 1,2-bis(4-methylphenyl)-1,2-ethanediamine. This compound is characterized by the presence of two p-tolyl groups attached to an ethylenediamine backbone. It is a solid at room temperature and is commonly used in various chemical and industrial applications .

Preparation Methods

1,2-Di-p-tolylethylenediamine can be synthesized through several synthetic routes. One common method involves the reaction of p-tolualdehyde with ethylenediamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve more efficient and scalable processes, often utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,2-Di-p-tolylethylenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide may yield imines, while reduction with sodium borohydride produces amines.

Mechanism of Action

The mechanism by which 1,2-Di-p-tolylethylenediamine exerts its effects involves its interaction with specific molecular targets. For example, it may act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions . The compound’s structure allows it to form stable complexes with metals, which can be utilized in catalysis and other chemical processes .

Comparison with Similar Compounds

1,2-Di-p-tolylethylenediamine can be compared with other similar compounds, such as:

Its para-substituted tolyl groups provide a balance of steric hindrance and electronic effects, making it suitable for various chemical reactions and industrial uses .

Properties

IUPAC Name

1,2-bis(4-methylphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUZLWQGLCLOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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